6-CHLORO-3-(MORPHOLINE-4-CARBONYL)-4-(4-PROPYLBENZENESULFONYL)QUINOLINE
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Overview
Description
6-Chloro-3-(morpholine-4-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline is a complex organic compound with a quinoline backbone This compound is characterized by the presence of a chloro group at the 6th position, a morpholine-4-carbonyl group at the 3rd position, and a 4-propylbenzenesulfonyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(morpholine-4-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chloro Group: Chlorination at the 6th position can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Morpholine-4-Carbonyl Group: This step involves the acylation of the quinoline core with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.
Sulfonylation with 4-Propylbenzenesulfonyl Chloride: The final step is the sulfonylation of the quinoline core using 4-propylbenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(morpholine-4-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-Chloro-3-(morpholine-4-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-(morpholine-4-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(morpholine-4-carbonyl)quinoline: Lacks the 4-propylbenzenesulfonyl group.
3-(Morpholine-4-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline: Lacks the chloro group.
6-Chloro-4-(4-propylbenzenesulfonyl)quinoline: Lacks the morpholine-4-carbonyl group.
Uniqueness
6-Chloro-3-(morpholine-4-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, morpholine-4-carbonyl, and 4-propylbenzenesulfonyl groups makes it distinct from other quinoline derivatives.
Properties
IUPAC Name |
[6-chloro-4-(4-propylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-2-3-16-4-7-18(8-5-16)31(28,29)22-19-14-17(24)6-9-21(19)25-15-20(22)23(27)26-10-12-30-13-11-26/h4-9,14-15H,2-3,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAOMXOGVFYISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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